-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has been reported in scientific literature as a product in the synthesis of various functionalized pyrrolo[2,3-b]pyridine derivatives. For instance, one study describes its preparation through a multi-step process involving the reaction of 5-bromopyridine with N-triisopropylsilylpropyne followed by subsequent cyclization and deprotection steps.
While the specific research applications of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine itself are not extensively documented, the broader class of pyrrolo[2,3-b]pyridine derivatives possess diverse potential applications in various fields of scientific research, including:
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by the presence of a bromine atom and a triisopropylsilyl group attached to a pyrrolo[2,3-b]pyridine core. Its molecular formula is C16H25BrN2Si, and it has a molecular weight of 353.37 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .
There is no current information available on the mechanism of action of BTSP.
Due to the lack of specific research on BTSP, information on its safety profile is not available. However, similar compounds containing bromine and silicon can be irritating and require appropriate handling precautions [, ].
These reactions are essential for synthesizing various derivatives and complex organic molecules.
Research indicates that compounds similar to 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine exhibit significant biological activity. They are often explored for their potential as kinase inhibitors, which are crucial in cancer therapy. The compound may also show activity against specific cancer cell lines, highlighting its relevance in drug discovery and development .
The synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves two main steps:
These methods can be scaled up for industrial production, utilizing continuous flow reactors to enhance efficiency and yield .
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as an important intermediate in the synthesis of complex heterocycles and biologically active compounds. It is utilized in:
Studies on 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine have indicated its potential interactions with various biological targets. Its role as an organoboron reagent in cross-coupling reactions suggests it may influence biochemical pathways related to carbon-carbon bond formation. Additionally, its inhibitory effects on cytochrome P450 enzymes indicate possible implications for drug metabolism and pharmacokinetics .
Several compounds share structural similarities with 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Here is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features | Unique Attributes |
---|---|---|---|
5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | C16H25FN2Si | Contains fluorine instead of bromine | Potentially different reactivity patterns due to fluorine's electronegativity |
5-Bromo-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | C16H24BrIN2Si | Contains both bromine and iodine | Enhanced reactivity due to multiple halogen substituents |
1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | C13H21N2Si | Lacks halogen substituents | Serves as a simpler precursor without halogen-induced reactivity |
The presence of the bromine atom in 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine enhances its reactivity compared to its non-halogenated analogs, making it particularly valuable in synthetic applications where halogen substitution is beneficial for subsequent reactions.